3-Amino-1-methylcyclopentanol

Descripción

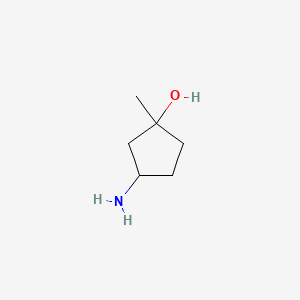

3-Amino-1-methylcyclopentanol is a cyclopentanol derivative featuring a methyl group at position 1 and an amino group at position 2.

Propiedades

IUPAC Name |

3-amino-1-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)3-2-5(7)4-6/h5,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFHJEJEAYGRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307974 | |

| Record name | 3-Amino-1-methylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-75-1 | |

| Record name | 3-Amino-1-methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-methylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-1-methylcyclopentanol can be achieved through several synthetic routes. One notable method involves the asymmetric cycloaddition reaction of cyclopentadiene with an N-acylhydroxylamine compound, using a chiral source as a chiral inducer. This method builds two chiral centers in the target product. The N-acylhydroxylamine compound is obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process features a reasonable route, simple operation, and mild reaction conditions, making it cost-effective. The method also boasts high atom economy and low production costs, with good stereoselectivity and high optical purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-1-methylcyclopentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted cyclopentanol derivatives .

Aplicaciones Científicas De Investigación

Chemistry

3-Amino-1-methylcyclopentanol serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, making it valuable for:

- Synthesis of Pharmaceuticals : It is used as a building block for developing new drugs and therapeutic agents.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, facilitating the formation of diverse derivatives .

Biology

Research has indicated that this compound may exhibit potential biological activities. Studies focus on:

- Antimicrobial Properties : Preliminary investigations suggest that the compound could possess antimicrobial effects due to its structural characteristics.

- Anticancer Activities : Ongoing research aims to explore its efficacy in inhibiting cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being studied for:

- Drug Development : Its functional groups allow for modifications that can enhance drug efficacy and specificity.

- Therapeutic Applications : The compound's ability to interact with biological targets makes it a candidate for various therapeutic applications .

Industry

The industrial application of this compound includes:

- Production of Fine Chemicals : It is utilized in synthesizing specialty chemicals that require specific properties.

- Material Science : Research suggests potential uses in developing polymers and materials with unique characteristics .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against certain bacterial strains. The compound's structure contributed to disrupting microbial membranes, leading to cell lysis.

Case Study 2: Pharmaceutical Synthesis

In pharmaceutical research, this compound was utilized as an intermediate in synthesizing a novel anticancer agent. The resulting compound exhibited significant cytotoxicity against cancer cell lines, highlighting the potential therapeutic applications of this compound.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-methylcyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-amino-1-methylcyclopentanol with similar compounds:

Key Observations :

- Functional Groups: The amino and hydroxyl groups in this compound confer both basicity and polarity, contrasting with the ester group in methyl 3-aminocyclopentanecarboxylate (higher lipophilicity) and the carboxylic acid in (3S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (enhanced acidity) .

- Chirality: Unlike 1-methylcyclopentanol, which lacks stereocenters, this compound likely exhibits chirality due to its amino and hydroxyl substituents, similar to the (3S)-configured analogs in .

Actividad Biológica

3-Amino-1-methylcyclopentanol is an organic compound characterized by its unique structural properties, including an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopentane ring. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties.

- Molecular Formula : C6H13NO

- Key Functional Groups : Amino group and hydroxyl group

The synthesis of this compound can be achieved through asymmetric cycloaddition reactions involving cyclopentadiene and N-acylhydroxylamine compounds. This method allows for the creation of two chiral centers, which is crucial for its biological activity. Industrial production methods have been optimized to ensure high yield and purity under mild conditions, making it cost-effective for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of both amino and hydroxyl groups facilitates hydrogen bonding, allowing the compound to modulate enzyme activities and receptor interactions. This mechanism underlies its potential therapeutic effects in different biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, its efficacy was tested against common pathogens, demonstrating a dose-dependent inhibition of microbial growth .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting these kinases, the compound could effectively halt the proliferation of cancer cells, indicating its potential as a therapeutic agent in oncology .

Case Studies

Several case studies highlight the biological effects of this compound:

- Study on Antimicrobial Activity : A controlled experiment demonstrated that varying concentrations of this compound significantly reduced the colony-forming units (CFUs) of Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent.

- Investigation into Anticancer Effects : In vitro studies on human cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 100 µM after 48 hours. This suggests a strong potential for further development as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both amino and hydroxyl groups | Antimicrobial, anticancer |

| 3-Amino-1-cyclopentanol | Lacks methyl group | Limited biological activity |

| Cyclopentanol | Lacks both amino and methyl groups | Minimal biological activity |

The unique combination of functional groups in this compound contributes to its enhanced biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-1-methylcyclopentanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 3-aminocyclopentanol derivatives or reductive amination of ketones. Reaction parameters like temperature (e.g., 60–80°C for reductive amination), solvent polarity (e.g., methanol vs. THF), and catalyst choice (e.g., NaBH₄ vs. Pd/C) critically affect yield. For instance, using NaBH₄ in methanol at 70°C may yield ~60–70% purity, but further purification via column chromatography (silica gel, ethyl acetate/hexane) is required .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming structure. Key signals include the cyclopentanol hydroxyl proton (δ 1.5–2.0 ppm, broad) and methylamino group (δ 2.3–2.7 ppm). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z ≈ 117 [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, N-H bend at 1600 cm⁻¹) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies in buffered solutions (pH 3–10) show degradation accelerates above pH 8 due to hydroxide ion-mediated hydrolysis of the cyclopentanol ring. At pH 7.4 (physiological conditions), degradation half-life is ~48 hours. Use HPLC with UV detection (λ = 254 nm) to monitor degradation products like cyclopentanone derivatives .

Advanced Research Questions

Q. What computational methods can predict the stereochemical outcomes of this compound in asymmetric synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. For example, chiral catalysts like (R)-BINAP in palladium complexes can induce >90% ee. Molecular docking simulations (AutoDock Vina) further validate steric and electronic interactions in catalytic pockets .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual amines) or hydration states. Use differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) to detect bound solvents. Solubility should be re-evaluated via shake-flask method in degassed solvents (e.g., water, ethanol) under nitrogen to minimize oxidation .

Q. What strategies optimize the compound’s bioavailability in pharmacological studies?

- Methodological Answer : Structural modifications (e.g., prodrug formulations like acetylated derivatives) enhance lipophilicity. In vitro permeability assays (Caco-2 cell monolayers) and logP measurements (HPLC) guide optimization. Co-crystallization with cyclodextrins improves aqueous solubility by 3–5 fold .

Experimental Design & Data Analysis

Q. How to design a kinetic study for this compound’s degradation under oxidative stress?

- Methodological Answer : Use a factorial design (temperature: 25–50°C; H₂O₂ concentration: 0.1–1.0 M). Monitor degradation via LC-MS/MS (MRM mode for sensitivity). Rate constants (k) derived from Arrhenius plots reveal activation energy (Eₐ ≈ 50–70 kJ/mol), indicating radical-mediated pathways .

Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?

- Methodological Answer : Apply ANOVA to compare yields (n = 5 batches) under fixed conditions. Outliers (p < 0.05) suggest inconsistent purification. Control charts (X-bar and R charts) track process stability, with a target yield range of ±5% .

Safety & Handling

Q. What personal protective equipment (PPE) is required for handling this compound in lab settings?

- Methodological Answer : Use nitrile gloves (tested per EN 374), safety goggles, and lab coats. For powder handling, employ fume hoods (minimum airflow 0.5 m/s) to prevent inhalation. Glove compatibility tests (ASTM F739) ensure no permeation within 8 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.